(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic molecule that features a combination of pyrimidine, furan, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Sulfanyl Group:
Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving furfural or related compounds.
Coupling Reactions: The final step involves coupling the pyrimidine-sulfanyl and furan moieties with the piperazine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone
- (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H26N4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26N4O3S/c1-16-14-17(2)25-23(24-16)31-15-20-8-9-21(30-20)22(28)27-12-10-26(11-13-27)18-4-6-19(29-3)7-5-18/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
GIOMIWOGSAPDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.